10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that combines benzimidazole and dibenzodiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole derivative, followed by the formation of the dibenzodiazepine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dibenzodiazepine core may also contribute to the compound’s overall biological effects by modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole: A simpler benzimidazole derivative with similar structural features.
1H-benzimidazol-2-ylmethyl 4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide: Another complex molecule with a benzimidazole core.
Uniqueness
10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of benzimidazole and dibenzodiazepine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C33H36N4O |
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Molecular Weight |
504.7 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-ylmethyl)-6-(4-tert-butylphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H36N4O/c1-32(2,3)22-16-14-21(15-17-22)31-30-26(18-33(4,5)19-28(30)38)34-25-12-8-9-13-27(25)37(31)20-29-35-23-10-6-7-11-24(23)36-29/h6-17,31,34H,18-20H2,1-5H3,(H,35,36) |
InChI Key |
GVTWCYXIFIPVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=NC5=CC=CC=C5N4)C6=CC=C(C=C6)C(C)(C)C)C(=O)C1)C |
Origin of Product |
United States |
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